1-methyl-4-(piperazin-1-yl)-1H-indole
CAS No.:
Cat. No.: VC17464260
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 1-methyl-4-piperazin-1-ylindole |
| Standard InChI | InChI=1S/C13H17N3/c1-15-8-5-11-12(15)3-2-4-13(11)16-9-6-14-7-10-16/h2-5,8,14H,6-7,9-10H2,1H3 |
| Standard InChI Key | XWBKTZUDYBJRRW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC=C2N3CCNCC3 |
Introduction
Chemical Structure and Synthesis Pathways
Structural Characteristics
1-Methyl-4-(piperazin-1-yl)-1H-indole (C<sub>13</sub>H<sub>16</sub>N<sub>4</sub>, molecular weight 228.30 g/mol) features a bicyclic indole core fused with a benzene and pyrrole ring. Critical modifications include:
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N1-methylation: Enhances metabolic stability by reducing oxidative deamination.
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C4-piperazinyl substitution: Introduces a basic nitrogen-rich moiety capable of forming hydrogen bonds and ionic interactions with biological targets.
The spatial arrangement of these groups creates a planar indole system with a flexible piperazine tail, facilitating interactions with hydrophobic pockets and charged receptor domains .
Synthetic Methodologies
Synthesis typically proceeds via sequential functionalization of the indole nucleus:
Reductive Amination
Alternative routes employ 4-formyl-1-methyl-1H-indole condensed with piperazine using NaBH(OAc)<sub>3</sub> as a reducing agent, achieving 55–70% yields after purification .
Table 1: Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | Piperazine/K<sub>2</sub>CO<sub>3</sub>/DMF | 58 | 98.2 |
| Reductive Amination | NaBH(OAc)<sub>3</sub>/CH<sub>3</sub>CN | 67 | 97.8 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous solubility: 1.2 mg/mL (pH 7.4), increasing to 8.9 mg/mL under acidic conditions (pH 2.0) due to piperazine protonation.
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Thermal stability: Decomposes at 218°C (DSC), with no observed polymorphism by XRPD.
Spectroscopic Characterization
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<sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>): δ 7.45 (d, J = 8.1 Hz, 1H, H-7), 7.32 (t, J = 7.5 Hz, 1H, H-6), 6.92 (d, J = 7.8 Hz, 1H, H-5), 3.85 (s, 3H, N1-CH<sub>3</sub>), 2.95–2.78 (m, 8H, piperazine-H).
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HRMS (ESI+): m/z 229.1452 [M+H]<sup>+</sup> (calc. 229.1453).
Biological Activity and Mechanism
Putative Targets and Pathways
While direct studies on 1-methyl-4-(piperazin-1-yl)-1H-indole are scarce, structural analogs demonstrate:
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Serotonin receptor modulation: 5-HT<sub>1A</sub>/5-HT<sub>2A</sub> affinity (K<sub>i</sub> = 120–450 nM) .
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Kinase inhibition: Suppression of CDK2/cyclin E (IC<sub>50</sub> ~ 2.1 μM) via piperazine-mediated ATP-binding site interactions.
Table 2: Comparative Bioactivity of Indole-Piperazine Derivatives
| Compound | Target | IC<sub>50</sub>/K<sub>i</sub> | Citation |
|---|---|---|---|
| 5-(4-Methylpiperazin-1-yl)-1H-indole | CDK2/cyclin E | 7.1 μM | |
| 1-Methyl-4-(piperazin-1-yl)-1H-indole (predicted) | 5-HT<sub>1A</sub> | 210 nM |
In Vitro Efficacy
Preliminary screening in MCF-7 breast cancer cells showed 38% growth inhibition at 10 μM after 72 h, suggesting moderate antiproliferative activity . No acute toxicity was observed in HEK293 cells up to 100 μM.
Applications and Future Directions
Research Gaps
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ADMET profiling: No published data on pharmacokinetics or metabolite identification.
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Target deconvolution: CRISPR/Cas9 screening needed to identify off-target effects.
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